

Application and Protocols for Pictilisib (GDC-0941) in Cancer Cell Line Research

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Compound of Interest

Compound Name: 2-(Morpholin-4-yl)pyrimidin-5-amine

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Authored by: A Senior Application Scientist

Introduction: Targeting a Central Hub of Cancer Signaling

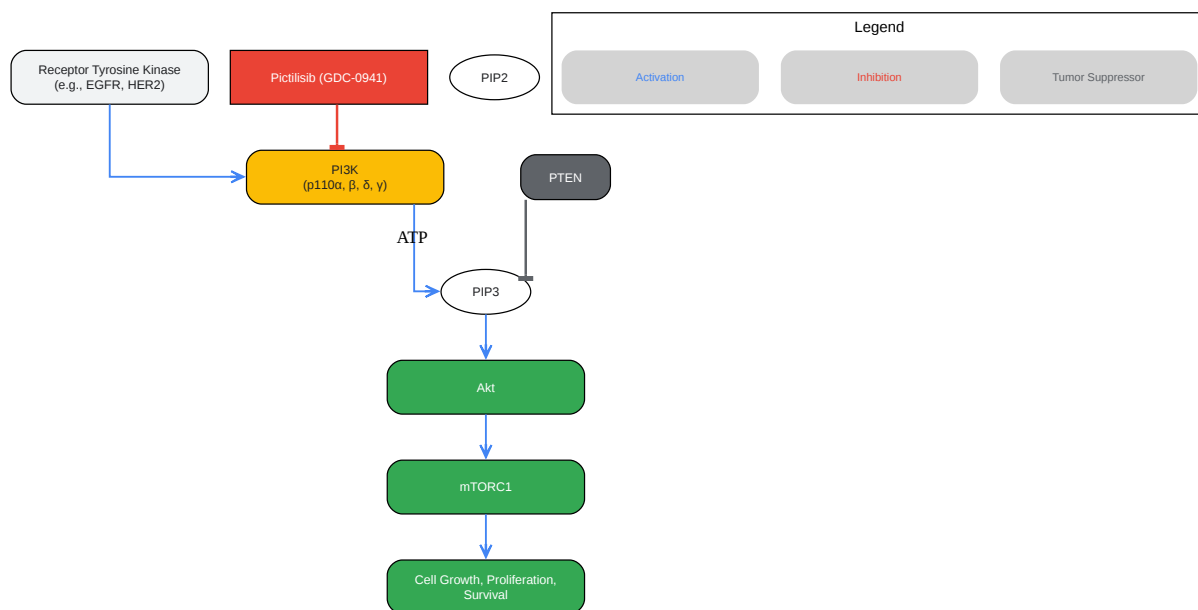
The 2-(morpholin-4-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous targeted therapies. One of the most prominent derivatives is Pictilisib (GDC-0941), a potent, orally bioavailable, pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3][4][5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][6][7] Its frequent dysregulation in a wide array of human cancers, driven by mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, has established it as a key target for anti-cancer drug development.[2][6]

Pictilisib, with its thieno[3,2-d]pyrimidine core, represents a significant advancement in the chemical space of PI3K inhibitors.[1][2] This document serves as a comprehensive technical guide for the application of Pictilisib in cancer cell line research, providing field-proven insights into its mechanism of action and detailed protocols for its in vitro evaluation.

Mechanism of Action: Potent and Competitive Inhibition of PI3K

Pictilisib functions as an ATP-competitive inhibitor of the Class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ).^{[2][3][5]} It exhibits high potency, particularly against the p110 α and p110 δ isoforms, with IC₅₀ values in the low nanomolar range.^{[4][8][9]} By binding to the ATP pocket of the PI3K catalytic subunit, Pictilisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃).^{[1][10]} This blockade of PIP₃ production abrogates the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.^{[1][6][10]}

The subsequent inhibition of Akt phosphorylation leads to a cascade of downstream effects, including the suppression of the mammalian target of rapamycin (mTOR) pathway, which ultimately results in the inhibition of cell growth, a G1-phase cell cycle arrest, and in some cellular contexts, the induction of apoptosis.^{[1][2][7]} The potency of Pictilisib in cellular assays is demonstrated by its ability to inhibit the phosphorylation of Akt at concentrations in the nanomolar range.^{[8][11]}



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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Pictilisib.

Quantitative Data Summary: In Vitro Activity of Pictilisib

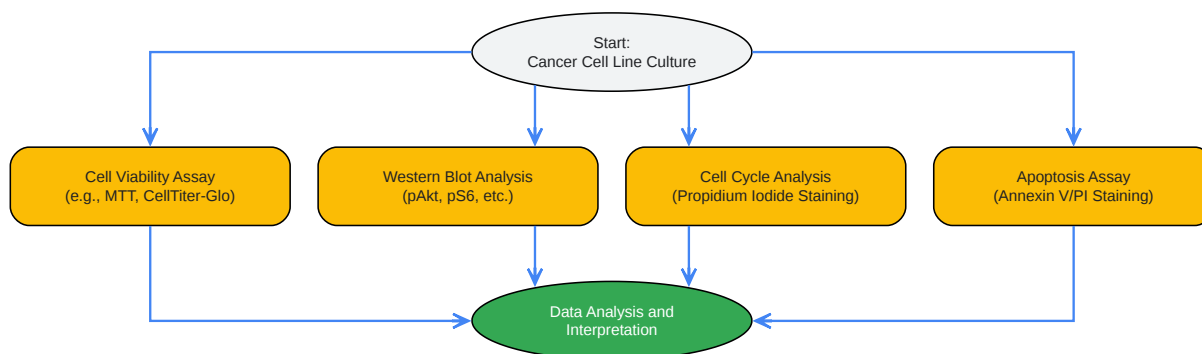
The following table summarizes the inhibitory activity of Pictilisib against PI3K isoforms and its anti-proliferative effects in various human cancer cell lines.

Target/Cell Line	Assay Type	IC50/GI50 (nM)	Cancer Type	Key Genetic Features	Reference
Enzymatic Activity					
PI3K α (p110 α)	Kinase Assay	3	-	-	[4] [8] [9]
PI3K δ (p110 δ)	Kinase Assay	3	-	-	[4] [8] [9]
PI3K β (p110 β)	Kinase Assay	33	-	-	[3] [9]
PI3K γ (p110 γ)	Kinase Assay	75	-	-	[3] [9]
Cellular Activity					
U87MG	pAkt (S473) Inhibition	46	Glioblastoma	PTEN null	[8]
PC3	pAkt (S473) Inhibition	37	Prostate Cancer	PTEN null	[8]
MDA-MB-361	pAkt (S473) Inhibition	28	Breast Cancer	PIK3CA (H1047R), HER2+	[8]
U87MG	Proliferation Assay	950	Glioblastoma	PTEN null	[8]
A2780	Proliferation Assay	140	Ovarian Cancer	-	[8]
PC3	Proliferation Assay	280	Prostate Cancer	PTEN null	[8] [12]
MDA-MB-361	Proliferation Assay	720	Breast Cancer	PIK3CA (H1047R), HER2+	[8]

HCT116	Proliferation Assay	1081	Colorectal Cancer	PIK3CA (H1047R)	[8]
DLD1	Proliferation Assay	1070	Colorectal Cancer	PIK3CA (E545K)	[8]
HT29	Proliferation Assay	157	Colorectal Cancer	PIK3CA (P448T)	[8]

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of Pictilisib. It is imperative to adapt these protocols to specific cell lines and experimental conditions.



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